2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a useful research compound. Its molecular formula is C26H21FN4O5 and its molecular weight is 488.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Research has focused on synthesizing quinazoline derivatives through innovative methods. For example, the three-component condensation of 3-amino-1,2,4-triazole derivatives with dimedone or cyclohexane-1,3-dione, and dimethylformamide dimethyl acetal has been employed to afford dihydro[1,2,4]triazolo[1,5-a]quinazolin-ones, demonstrating a versatile approach to synthesizing complex quinazoline derivatives (Shikhaliev et al., 2005). Another method involves the efficient synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using cesium carbonate as a catalyst, highlighting a green chemistry approach (Patil et al., 2008).
Biological Activities
Quinazoline derivatives have been explored for their cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione showed potent cytotoxicity against various cancer cell lines, indicating the potential for antitumor applications (Deady et al., 2003). Furthermore, selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones were evaluated as (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)-propionic acid receptor antagonists, showcasing their potential in neuropharmacological research (Catarzi et al., 2010).
Mechanism of Action
Target of action
The exact target of “2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione” is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific information, it’s difficult to determine the exact mode of action of “this compound”. It’s possible that it interacts with its targets in a manner similar to related compounds, causing changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. Related compounds such as 2-(3,4-dimethoxyphenyl)ethanol have been used as model compounds in studies of similar mechanisms .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O5/c1-35-22-12-9-17(13-23(22)36-2)21(32)15-30-26(34)31-20-6-4-3-5-19(20)24(33)29(25(31)28-30)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVRROSTCUCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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